2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide
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Overview
Description
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . The reaction conditions often include the use of concentrated hydrochloric acid and formaldehyde, yielding the desired product through a series of cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as photochromic and electrochromic materials
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: This compound shares a similar benzothiophene core structure but differs in its functional groups and biological activities.
5-(2-Bromo-1-benzothiophen-3-yl)pyrimidine: Another benzothiophene derivative with distinct chemical properties and applications.
Uniqueness
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities
Properties
CAS No. |
24035-76-5 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H10N2OS/c11-10(12-13)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,11,12) |
InChI Key |
RHAJWAUJNATEKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=NO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=NO)N |
Origin of Product |
United States |
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